Ammonium thiosulfate

Catalog No.
S620719
CAS No.
7783-18-8
M.F
H8N2O3S2
M. Wt
148.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium thiosulfate

CAS Number

7783-18-8

Product Name

Ammonium thiosulfate

IUPAC Name

diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane

Molecular Formula

H8N2O3S2

Molecular Weight

148.21 g/mol

InChI

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)

InChI Key

XYXNTHIYBIDHGM-UHFFFAOYSA-N

SMILES

Array

solubility

64 % at 68 °F (NTP, 1992)
VERY SOL IN COLD WATER; IN 100 CC OF WATER: 103.3 G @ 100 °C; SLIGHTLY SOL IN ACETONE
INSOL IN ALCOHOL, ETHER

Synonyms

ammonium thiosulfate

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=S)[O-]

The exact mass of the compound Ammonium thiosulphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 64 % at 68° f (ntp, 1992)very sol in cold water; in 100 cc of water: 103.3 g @ 100 °c; slightly sol in acetoneinsol in alcohol, ether. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium thiosulfate (ATS) is a highly soluble, inorganic ammonium salt with the chemical formula (NH4)2S2O3. Commercially supplied primarily as a concentrated liquid (often 60% w/w) or a white crystalline solid, ATS functions as a potent reducing agent, a complexing ligand, and a dual-source nutrient delivering both nitrogen and sulfur [1]. In procurement contexts, its value proposition hinges on the simultaneous delivery of the thiosulfate anion and the ammonium cation, which synergistically accelerate complexation kinetics in photographic fixing, stabilize transition metal catalysts in hydrometallurgy, and modulate soil enzyme activity in agricultural formulations [2]. Unlike standard alkali metal thiosulfates, ATS offers exceptional aqueous solubility and distinct buffering capacities, making it a critical precursor for rapid-action liquid formulations.

Buyers frequently attempt to substitute ammonium thiosulfate with sodium thiosulfate (STS) due to the latter's widespread availability. However, this generic substitution fails in applications requiring rapid reaction kinetics or specific ionic buffering. In photographic processing, substituting ATS with STS increases clearing times by up to 400%, severely bottlenecking high-throughput workflows [1]. In hydrometallurgical gold leaching, STS lacks the ammonium ion necessary to stabilize the cupric tetrammine catalyst, leading to rapid thiosulfate degradation and significantly lower gold leaching rates at equal molarities [2]. Furthermore, in agricultural liquid fertilizers, STS cannot provide the urease-inhibiting properties or the supplemental ammoniacal nitrogen that ATS inherently delivers to urea-ammonium nitrate (UAN) blends [3].

Photographic Clearing Kinetics and Workflow Acceleration

In photographic processing, the choice of thiosulfate salt directly dictates process throughput. Ammonium thiosulfate acts as a 'rapid fixer,' clearing unexposed silver halide emulsions in a fraction of the time required by sodium thiosulfate. Quantitative comparisons demonstrate that ATS-based fixers are up to 400% faster than equivalent STS-based fixers, reducing clearing times to approximately one-fourth of the standard duration [1]. This kinetic advantage is attributed to the smaller solvated radius and higher diffusion rate of the ammonium-silver-thiosulfate complex out of the emulsion layer.

Evidence DimensionFilm clearing time (reaction kinetics)
Target Compound DataAmmonium thiosulfate (Rapid fixer)
Comparator Or BaselineSodium thiosulfate (Conventional fixer)
Quantified DifferenceUp to 400% faster fixing speed (clearing time reduced to ~25% of STS baseline).
ConditionsStandard photographic film emulsions.

For commercial photo labs and industrial radiography, specifying ATS over STS directly quadruples throughput capacity in the fixing stage.

Gold Extraction Efficiency in Cyanide-Free Leaching

In the transition to cyanide-free gold extraction, ATS outperforms STS due to the intrinsic presence of the ammonium ion, which acts as a crucial buffer and stabilizes the copper(II) catalyst. Under optimized conditions (0.5 M thiosulfate, 1.0 M NH3, 0.1 M Cu2+), ATS achieves gold extraction efficiencies of 87% to 91% within 2 hours [1]. When STS is used, extraction rates are lower at equal molarities because the system lacks the inherent ammonium supply needed to prevent rapid thiosulfate degradation and copper sulfide precipitation.

Evidence DimensionGold extraction efficiency
Target Compound DataAmmonium thiosulfate (87% - 91% extraction)
Comparator Or BaselineSodium thiosulfate (Lower extraction at equal molarities)
Quantified DifferenceATS provides >87% extraction while inherently supplying the necessary NH4+ buffer to stabilize the lixiviant.
Conditions0.5 M S2O32−, 1.0 M NH3, 0.1 M Cu2+, pH 12, 25 °C, 2 h leaching time.

Procuring ATS simplifies the reagent matrix in hydrometallurgy by providing both the lixiviant and the stabilizing cation, maximizing gold yield while minimizing toxic cyanide use.

Urease Inhibition and Ammonia Volatilization Reduction in Fertilizers

When formulating liquid nitrogen fertilizers, ATS is utilized not just as a sulfur source, but as a functional additive to mitigate nitrogen loss. Blending ATS into Urea Ammonium Nitrate (UAN) solutions actively inhibits soil urease activity. Laboratory evaluations on coarse-textured soils demonstrate that a 20% (v/v) addition of ATS to UAN reduces cumulative urea-nitrogen loss via ammonia volatilization by 11% over a 192-hour period compared to untreated UAN[1]. Sodium thiosulfate does not offer this dual nitrogen-sulfur nutrient profile or the same degree of agronomic integration.

Evidence DimensionCumulative urea-nitrogen loss (ammonia volatilization)
Target Compound DataUAN + 20% v/v Ammonium thiosulfate (11% reduction in N loss)
Comparator Or BaselineUAN alone (Baseline N loss)
Quantified Difference11% reduction in volatilized nitrogen over 192 hours.
ConditionsClosed dynamic air flow system on Lufkin fine sandy loam soil.

For agricultural chemical manufacturers, specifying ATS in UAN blends provides a marketable efficiency advantage by simultaneously delivering sulfur and protecting applied nitrogen.

Rapid Photographic and Radiographic Fixing Solutions

Based on its ability to clear silver halide emulsions up to 400% faster than sodium salts, ATS is the mandatory precursor for commercial rapid fixer formulations. It is specifically chosen for high-volume industrial radiography, medical X-ray processing, and commercial photo labs where minimizing processing time is critical to operational throughput[1].

Cyanide-Free Hydrometallurgical Gold Recovery

ATS is a primary lixiviant for environmentally sensitive gold mining operations and e-waste recycling. Because it inherently supplies the ammonium ions needed to stabilize the copper catalyst and the gold-thiosulfate complex, it achieves >87% extraction efficiencies without the extreme toxicity of sodium cyanide or the complex reagent balancing required by sodium thiosulfate [2].

High-Efficiency Liquid Fertilizer Blends (UAN-ATS)

In agricultural formulations, ATS is specifically utilized for blending with Urea Ammonium Nitrate (UAN) to create high-value liquid fertilizers (e.g., 12-0-0-26S). Its proven ability to inhibit urease activity and reduce ammonia volatilization by up to 11% makes it a highly effective choice for surface-applied nitrogen programs where mechanical incorporation is not feasible [3].

Physical Description

Ammonium thiosulfate is a white crystalline solid. It is very soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in photography, in chemical analysis, and for many other uses.
Ammonium thiosulfate solution (60% or less) appears as an odorless colorless liquid. (USCG, 1999)
Liquid; NKRA; Pellets or Large Crystals
Colorless or white solid with an odor of ammonia; Hygroscopic; [HSDB] White crystalline powder; [MSDSonline]

Color/Form

COLORLESS, MONOCLINIC CRYSTALS
WHITE CRYSTALS

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

147.99763447 Da

Monoisotopic Mass

147.99763447 Da

Boiling Point

Decomposes (NTP, 1992)
122 °F at 760 mmHg (USCG, 1999)

Heavy Atom Count

7

Density

2 at 68 °F (USCG, 1999) - Denser than water; will sink
1.33 at 60.8 °F (USCG, 1999) - Denser than water; will sink
1.679

Odor

AMMONIA ODOR

Decomposition

Decomposed by heat

Melting Point

Decomposes at 302 °F (NTP, 1992)
50 °F (USCG, 1999)
150 °C (DECOMP)

UNII

BKH1729645

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 68 of 72 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0 mmHg (NTP, 1992)

Impurities

Photographic grade /potential/ impurities: Sulfur; sulfur trioxide; lead; iron; & insoluble matter.

Other CAS

7783-18-8

Absorption Distribution and Excretion

POORLY ABSORBED FROM ALIMENTARY TRACT AND SO ACTS AS AN OSMOTIC CATHARTIC. /THIOSULFATE SALTS/

Wikipedia

Ammonium_thiosulfate

Methods of Manufacturing

Direct reaction of ammonium sulfite with sulfur.
In the ATS process, sulfur dioxide is absorbed from incinerated Claus tail gas in aqueous ammonia to produce ammonium sulfite and ammonium bisulfite in solution. The solution passes to a converter where it flows countercurrent to hydrogen sulfide ... ammonium thiosulfate forms /in solution and/ is concentrated to 60 wt%.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Petroleum Refineries
Agriculture, Forestry, Fishing and Hunting
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wholesale and Retail Trade
Photographic Film, Paper, Plate, and Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Thiosulfuric acid (H2S2O3), ammonium salt (1:2): ACTIVE
It is compatible in any proportion with neutral or alkaline phosphate containing liquid fertilizers as well as with aqueous ammonia and nitrogen solutions.

Analytic Laboratory Methods

CHROMATOGRAPHIC SEPARATION OF AMMONIUM THIOSULFATE USING CROSSLINKED DEXTRAN COLUMNS.
Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/l. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/l, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM THIOSULFATE (8 total), please visit the HSDB record page.

Stability Shelf Life

Solutions decompose slowly below 50 °C and more rapidly at higher temperatures. The anhydrous salt decomposes above 100 °C to sulfite and sulfur.

Dates

Last modified: 08-15-2023

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